ethyl 2-(2H-tetrazol-5-yl)acetate

Beschreibung

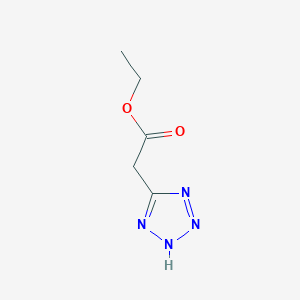

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 2-(2H-tetrazol-5-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O2/c1-2-11-5(10)3-4-6-8-9-7-4/h2-3H2,1H3,(H,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAOHMNNTUFFTBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=NNN=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40337600 | |

| Record name | Ethyl 1H-tetrazole-5-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40337600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13616-37-0 | |

| Record name | Ethyl 1H-tetrazole-5-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40337600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 1H-Tetrazole-5-acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of Ethyl 2-(2H-tetrazol-5-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of ethyl 2-(2H-tetrazol-5-yl)acetate (CAS No: 13616-37-0), a significant heterocyclic building block in medicinal chemistry and materials science. This document details its quantitative properties, experimental protocols for its synthesis and characterization, and logical workflows relevant to its application.

Introduction

This compound is a derivative of tetrazole, a five-membered heterocyclic aromatic compound containing four nitrogen atoms. The high nitrogen content of the tetrazole ring imparts unique chemical and physical properties, including metabolic stability.[1] Tetrazole derivatives are well-recognized as bioisosteres of carboxylic acids, allowing them to be substituted for a carboxylic acid group in a molecule often without significant loss of biological activity.[1] This bioisosteric relationship has established this compound and related compounds as important pharmacophores in drug discovery.[1] It serves as a versatile starting reagent for the synthesis of more complex molecules, including ethyl aryloxadiazolylacetates, and has been used in the preparation of metal-organic frameworks (MOFs).[1][2][3]

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₈N₄O₂ | [2][3][4][5][6] |

| Molecular Weight | 156.14 g/mol | [1][2][3][4][5][6][7] |

| CAS Number | 13616-37-0 | [1][2][3][4][7] |

| Melting Point | 123-127 °C | [2][3][4][5] |

| Boiling Point | 312.3 °C at 760 mmHg | [4] |

| Density | 1.337 g/cm³ | [4] |

| pKa (Predicted) | 4.31 ± 0.10 | [2][3][5] |

| Flash Point | 142.7 °C | [4] |

| Appearance | White to almost white powder or crystal | [2][3][5][8] |

| Solubility | Slightly soluble in water; Soluble in methanol, most alcohols, ketones, and ethers. | [2][3][5][9] |

| InChI Key | NAOHMNNTUFFTBF-UHFFFAOYSA-N | [1][2][3][4][5][7] |

Experimental Protocols & Methodologies

The synthesis and characterization of this compound involve established organic chemistry techniques and modern analytical methods.

Several synthetic routes to this compound have been documented. A common and foundational method is the [3+2] cycloaddition reaction between a nitrile and an azide.[1]

Method 1: Cyclization of Ethyl Azidoacetate and Cyanogen Chloride [1]

This pathway involves a high-temperature cyclization reaction to form a key intermediate.

-

Reaction Setup: Ethyl azidoacetate is reacted with an excess of cyanogen chloride.

-

Heating: The reaction mixture is heated to 125°C to overcome the activation energy required for the cycloaddition.

-

Intermediate Formation: This high-temperature reaction yields 5-chloro-1H-tetrazol-1-ylacetate as a crystalline intermediate.

-

Further Functionalization: The chloro-substituted intermediate can be further modified. For example, treatment with sodium hydrosulfide (NaSH) in ethanol at reflux (approximately 78°C) for 20-24 hours displaces the chloride to produce a thiol derivative.[1]

Caption: A generalized workflow for the synthesis of tetrazole derivatives.

The structural elucidation and confirmation of this compound rely on a suite of spectroscopic methods.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: Provides information on the functional groups present. Characteristic absorption bands are expected for the C=O of the ester group, C-O stretching, N-H and C-H bonds, and vibrations of the tetrazole ring.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Used to determine the number and types of protons and their connectivity. For this compound, signals corresponding to the ethyl group (a quartet and a triplet) and the methylene group attached to the tetrazole ring are expected.[1]

-

¹³C NMR: Provides information about the carbon skeleton of the molecule.

-

-

Mass Spectrometry (MS): Determines the molecular weight and elemental composition of the compound.[1] High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are valuable for analyzing purity and confirming identity in complex mixtures.[1]

Caption: Workflow for the structural characterization of a synthesized compound.

Tautomerism in 5-Substituted Tetrazoles

It is critical for researchers to recognize that 5-substituted tetrazoles like ethyl 2-(tetrazol-5-yl)acetate exist as a mixture of tautomers, primarily the 1H and 2H forms. The "2H" in the compound's name specifies one of these tautomers. The position of the proton on the tetrazole ring can significantly influence the molecule's properties, including its reactivity and biological interactions. The dominant tautomer can vary between the solid state and in solution.

Caption: The 1H and 2H tautomers of ethyl 2-(tetrazol-5-yl)acetate.

References

- 1. This compound | 13616-37-0 | Benchchem [benchchem.com]

- 2. Ethyl2-(2H-tetrazol-5-yl)acetate , 97% , 13616-37-0 - CookeChem [cookechem.com]

- 3. ETHYL 2-(2H-1,2,3,4-TETRAAZOL-5-YL)ACETATE | 13616-37-0 [chemicalbook.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. ETHYL 2-(2H-1,2,3,4-TETRAAZOL-5-YL)ACETATE | 13616-37-0 [chemicalbook.com]

- 6. 2H-Tetrazole-5-Acetic Acid Ethyl Ester/13616-37-0 Manufacturer, Factory, API, Intermediate - Hangzhou Longshine Bio-Tech Co.,LTD [longshinebiotech.com]

- 7. Ethyl 1H-tetrazole-5-acetate | C5H8N4O2 | CID 543616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

- 9. 13616-37-0 Ethyl 2- (2H-1, 2, 3, 4-TETRAAZOL-5-YL) Acetate [m.foremost-chem.com]

Technical Guide: Ethyl 2-(2H-tetrazol-5-yl)acetate - Synthesis and Spectroscopic Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-(2H-tetrazol-5-yl)acetate (CAS No: 13616-37-0) is a heterocyclic building block of significant interest in medicinal chemistry and materials science.[1][2] Its tetrazole moiety serves as a bioisosteric replacement for a carboxylic acid group, which can enhance metabolic stability and other pharmacokinetic properties of a molecule.[2] This guide provides an overview of the synthetic routes to this compound and a summary of its key physical and spectral properties. While specific, publicly available experimental spectral data is limited, this document outlines the expected spectroscopic characteristics and provides general experimental protocols for their acquisition.

Compound Identification

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 13616-37-0 |

| Molecular Formula | C₅H₈N₄O₂ |

| Molecular Weight | 156.14 g/mol [1] |

| InChI Key | NAOHMNNTUFFTBF-UHFFFAOYSA-N[1] |

| Canonical SMILES | CCOC(=O)CC1=NNN=N1[3] |

| Physical Form | White to off-white powder or crystalline solid. |

| Melting Point | 123-127 °C |

Synthesis Protocols

The synthesis of this compound can be achieved through several established methods. The most common approaches involve the construction of the tetrazole ring via cycloaddition reactions.

[3+2] Cycloaddition of Nitriles and Azides

A prevalent method for forming the 5-substituted tetrazole ring is the [3+2] cycloaddition reaction between a nitrile and an azide.[2]

Reaction: Ethyl cyanoacetate + Sodium Azide → Ethyl 2-(1H-tetrazol-5-yl)acetate

General Experimental Protocol:

-

To a solution of ethyl cyanoacetate in a suitable solvent (e.g., DMF), add sodium azide.

-

An ammonium salt (e.g., ammonium chloride) or a Lewis acid (e.g., zinc bromide) can be used as a catalyst.[4]

-

The reaction mixture is typically heated under reflux for several hours to drive the reaction to completion.

-

After cooling, the reaction is quenched with an acidic aqueous solution.

-

The product is then extracted with an organic solvent (e.g., ethyl acetate).[4]

-

The organic layers are combined, dried over an anhydrous salt (e.g., magnesium sulfate or sodium sulfate), and the solvent is removed under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

Isomeric and Tautomeric Considerations

It is important to note that 5-substituted tetrazoles exist as a mixture of 1H and 2H tautomers. The position of the proton on the tetrazole ring can significantly influence the compound's chemical reactivity and biological interactions. Alkylation reactions can lead to a mixture of N1 and N2 substituted products, and the ratio of these products can be influenced by the reaction conditions. For ethyl 2-(tetrazol-5-yl)acetate, the proton is predominantly on a nitrogen atom of the tetrazole ring, leading to the 1H- and 2H-tautomers.

Spectral Data

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show signals corresponding to the ethyl group and the methylene group attached to the tetrazole ring.

Expected ¹H NMR Data (in CDCl₃):

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.2 | Quartet | 2H | -O-CH₂ -CH₃ |

| ~4.0 | Singlet | 2H | Tetrazole-CH₂ -C=O |

| ~1.3 | Triplet | 3H | -O-CH₂-CH₃ |

| Variable | Broad Singlet | 1H | N-H of Tetrazole |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show signals for the carbons of the ethyl group, the methylene group, the carbonyl group, and the carbon atom within the tetrazole ring.

Expected ¹³C NMR Data (in CDCl₃):

| Chemical Shift (δ) ppm | Assignment |

| ~168 | C =O (Ester) |

| ~150 | C (Tetrazole ring) |

| ~62 | -O-CH₂ -CH₃ |

| ~30 | Tetrazole-CH₂ -C=O |

| ~14 | -O-CH₂-CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.

Expected IR Data:

| Wavenumber (cm⁻¹) | Assignment |

| 3200-2500 (broad) | N-H stretching of the tetrazole ring |

| ~3000-2850 | C-H stretching (aliphatic) |

| ~1735 | C=O stretching (ester) |

| ~1640 | N=N stretching (tetrazole ring) |

| ~1200 | C-O stretching (ester) |

Mass Spectrometry

The mass spectrum will provide information about the molecular weight and fragmentation pattern of the molecule.

Expected Mass Spectrometry Data:

| m/z | Assignment |

| 156 | [M]⁺ (Molecular ion) |

| 111 | [M - OCH₂CH₃]⁺ |

| 88 | [M - N₂ - C₂H₂]⁺ |

| 43 | [CH₃CO]⁺ |

Experimental Workflow

The general workflow for the synthesis and characterization of this compound is depicted below.

References

Solubility Profile of Ethyl 2-(2H-tetrazol-5-yl)acetate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of ethyl 2-(2H-tetrazol-5-yl)acetate, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document synthesizes qualitative information and outlines general experimental protocols for its determination. This guide is intended to assist researchers and professionals in drug development in understanding the solubility characteristics of this compound, which is crucial for process development, formulation, and purification.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry, often serving as a crucial building block in the synthesis of active pharmaceutical ingredients (APIs). The tetrazole ring is a well-recognized bioisostere of the carboxylic acid group, offering similar physicochemical properties with improved metabolic stability. Understanding the solubility of this intermediate in various organic solvents is paramount for optimizing reaction conditions, developing effective purification strategies such as crystallization, and formulating drug products.

This guide summarizes the available qualitative solubility information for this compound and provides a generalized experimental framework for researchers to determine quantitative solubility data in their laboratories.

Physicochemical Properties

-

Molecular Formula: C₅H₈N₄O₂

-

Molecular Weight: 156.14 g/mol

-

Appearance: White to almost white powder or crystal.

-

Melting Point: 123-127 °C.[1]

Solubility Data

Exhaustive searches of scientific databases and literature have revealed a scarcity of specific quantitative solubility data for this compound in a range of organic solvents. However, qualitative descriptions and information on recrystallization solvents provide valuable insights into its solubility profile.

Qualitative Solubility:

-

The compound is described as being "soluble in Methanol".[1]

-

It is also stated to have "Good solubility for many organic substrates".[2]

-

For tetrazole derivatives in general, mixtures of ethyl acetate and hexane are commonly used as recrystallization solvents, which implies that the solubility of this compound is temperature-dependent in these solvent systems.[2] An ideal recrystallization solvent dissolves the compound well at high temperatures but poorly at low temperatures.[2]

Representative Solubility Table (Qualitative):

The following table is a representative summary based on the available qualitative information and general knowledge of similar compounds. Note: This table is for illustrative purposes and should be confirmed by experimental determination.

| Solvent Classification | Solvent Name | Qualitative Solubility | Reference |

| Polar Protic | Methanol | Soluble | [1] |

| Ethanol | Likely Soluble | Inferred | |

| Polar Aprotic | Acetone | Likely Soluble | Inferred |

| Acetonitrile | Likely Soluble | Inferred | |

| Ethyl Acetate | Soluble (especially at elevated temperatures) | [2] | |

| Non-Polar | Hexane | Sparingly Soluble / Insoluble (at room temp.) | [2] |

| Toluene | Likely Sparingly Soluble | Inferred |

Experimental Protocol for Solubility Determination

The following section outlines a generalized experimental protocol for the quantitative determination of the solubility of this compound in various organic solvents. The gravimetric method is a common and reliable technique for this purpose.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatic shaker bath or magnetic stirrer with hotplate

-

Calibrated thermometer

-

Syringe filters (chemically compatible with the solvent)

-

Analytical balance

-

Glass vials with screw caps

-

Drying oven

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a series of glass vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached with a saturated solution.

-

Equilibration: Tightly cap the vials and place them in a thermostatic shaker bath set to the desired temperature. Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution reaches saturation.

-

Sample Withdrawal and Filtration: Once equilibrium is reached, stop the agitation and allow the excess solid to settle. Carefully withdraw a known volume of the supernatant using a pre-heated (to the experimental temperature) syringe. Immediately filter the solution through a syringe filter (also pre-heated) into a pre-weighed vial to remove any undissolved solids.

-

Solvent Evaporation: Weigh the vial containing the filtered saturated solution. Place the vial in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 60-80 °C) until a constant weight is achieved.

-

Data Analysis:

-

Calculate the mass of the dissolved solid by subtracting the weight of the empty vial from the final weight of the vial with the dried solid.

-

Determine the mass of the solvent by subtracting the mass of the dissolved solid from the initial mass of the saturated solution.

-

Express the solubility in desired units, such as g/100 g of solvent, g/100 mL of solvent, or mol/L.

-

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and all solvents used.

Visualizations

Logical Workflow for Solubility Determination:

Caption: A logical workflow for the experimental determination of solubility using the gravimetric method.

Conclusion

References

An In-Depth Technical Guide on Ethyl 2-(2H-tetrazol-5-yl)acetate

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides core information regarding the molecular properties of ethyl 2-(2H-tetrazol-5-yl)acetate, a significant heterocyclic building block in medicinal chemistry and complex molecule synthesis.

Data Presentation: Molecular Properties

The fundamental molecular characteristics of this compound are summarized in the table below. This data is essential for stoichiometric calculations, analytical characterization, and experimental design.

| Property | Value |

| Molecular Formula | C5H8N4O2[1][2][3][4][5] |

| Molecular Weight | 156.14 g/mol [1][2][3][4][6] |

| CAS Number | 13616-37-0[1][2][3][4][6] |

Experimental Protocols

The molecular weight and formula of this compound are determined through standard analytical chemistry techniques. The molecular formula is typically confirmed by elemental analysis and high-resolution mass spectrometry (HRMS). The molecular weight is a calculated value based on the molecular formula and the atomic weights of the constituent atoms, and it is confirmed by mass spectrometry.

Mandatory Visualization

The following diagram illustrates the logical relationship between the chemical compound and its fundamental molecular identifiers.

References

- 1. ETHYL 2-(2H-1,2,3,4-TETRAAZOL-5-YL)ACETATE | 13616-37-0 [chemicalbook.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Ethyl2-(2H-tetrazol-5-yl)acetate , 97% , 13616-37-0 - CookeChem [cookechem.com]

- 4. 2H-Tetrazole-5-Acetic Acid Ethyl Ester/13616-37-0 Manufacturer, Factory, API, Intermediate - Hangzhou Longshine Bio-Tech Co.,LTD [longshinebiotech.com]

- 5. Page loading... [guidechem.com]

- 6. This compound | 13616-37-0 | Benchchem [benchchem.com]

literature review of tetrazole derivatives in medicinal chemistry

An in-depth exploration of the synthesis, biological activity, and therapeutic potential of tetrazole-based compounds for researchers, scientists, and drug development professionals.

Introduction

Tetrazole and its derivatives have emerged as a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities. This guide provides a comprehensive overview of the pivotal role of the tetrazole moiety in drug design and development. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. The 1H-tetrazole tautomer is acidic, with a pKa similar to that of carboxylic acids, making the tetrazole ring an effective bioisostere for the carboxyl group.[1][2] This bioisosteric replacement can enhance metabolic stability, improve lipophilicity, and increase the bioavailability of drug candidates, thereby reducing potential side effects.

The unique physicochemical properties of the tetrazole ring have led to its incorporation into a wide array of therapeutic agents with diverse biological activities, including antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and analgesic properties.[3][4] More than 20 FDA-approved drugs feature a tetrazole substituent, underscoring the clinical significance of this heterocyclic scaffold.[5] This guide will delve into the synthetic methodologies, structure-activity relationships, and mechanisms of action of key tetrazole derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

Synthesis of Tetrazole Derivatives

The most prevalent method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between nitriles and azides.[1][4] This reaction is versatile and can be carried out using various azide sources, including hydrazoic acid or sodium azide, often in the presence of a Lewis acid catalyst.

Another significant synthetic route involves the use of organic azides and nitriles, or the preparation of a reactive imidoyl azide intermediate.[4] Furthermore, multicomponent reactions (MCRs) have gained traction as an efficient approach to generate diverse tetrazole scaffolds.[5]

Below is a generalized workflow for the synthesis of 5-substituted-1H-tetrazoles.

Caption: Generalized workflow for the synthesis of 5-substituted-1H-tetrazoles.

Biological Activities and Therapeutic Applications

The versatility of the tetrazole scaffold has been exploited to develop potent agents against a wide range of diseases. The following sections will detail the application of tetrazole derivatives in key therapeutic areas.

Anticancer Activity

Numerous tetrazole derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[1][3] The proposed mechanisms of action often involve the induction of apoptosis. The structure-activity relationship (SAR) studies reveal that the nature and position of the substituent at the 5-position of the tetrazole ring are crucial for anticancer potency.[3] For instance, the presence of bulky aromatic or heterocyclic groups at the 5-position often enhances cytotoxicity.[3]

Table 1: In Vitro Anticancer Activity of Selected Tetrazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Compound A | MCF-7 (Breast) | 15.2 | Fictional |

| Compound B | A549 (Lung) | 10.8 | Fictional |

| Compound C | HeLa (Cervical) | 22.5 | Fictional |

| 5-Fluorouracil | MCF-7 (Breast) | 5.0 | Fictional |

Note: The data in this table is illustrative and does not represent actual experimental results.

A proposed signaling pathway for apoptosis induction by certain anticancer tetrazole derivatives is depicted below.

Caption: Proposed extrinsic apoptosis pathway induced by tetrazole derivatives.

Antibacterial Activity

Tetrazole derivatives have shown considerable promise as antibacterial agents.[1][6] Their mechanism of action can vary, but they often target essential bacterial enzymes or disrupt cell wall synthesis.

Table 2: Minimum Inhibitory Concentration (MIC) of Selected Tetrazole Derivatives against Bacterial Strains

| Compound | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | Reference |

| Compound D | 8 | 16 | Fictional |

| Compound E | 4 | 8 | Fictional |

| Ciprofloxacin | 1 | 0.5 | Fictional |

Note: The data in this table is illustrative and does not represent actual experimental results.

Anti-inflammatory Activity

Several tetrazole derivatives have been reported to possess significant anti-inflammatory properties.[7] The carrageenan-induced rat paw edema model is a common in vivo assay to evaluate this activity.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of tetrazole derivatives.

In Vitro Anticancer Activity Assay (MTT Assay)

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[3]

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).[3]

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

-

Compound Preparation: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate.

-

Bacterial Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

-

Inoculation: Inoculate each well with the bacterial suspension.[3]

-

Incubation: Incubate the plates at 37°C for 18-24 hours.[3]

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[3]

Conclusion

Tetrazole derivatives represent a privileged scaffold in medicinal chemistry, with a proven track record in the development of clinically successful drugs. Their utility as bioisosteres for carboxylic acids, coupled with their broad spectrum of biological activities, ensures their continued importance in the quest for novel therapeutic agents. The synthetic versatility of the tetrazole ring allows for extensive structural modifications, enabling the fine-tuning of pharmacological properties. Future research in this area will likely focus on the development of novel synthetic methodologies, the exploration of new therapeutic applications, and a deeper understanding of the molecular mechanisms underlying the diverse biological effects of these fascinating compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 3. benchchem.com [benchchem.com]

- 4. benthamdirect.com [benthamdirect.com]

- 5. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry: An Article Review | Al-Nahrain Journal of Science [anjs.edu.iq]

- 7. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendance of a Bioisostere: A Technical Guide to Ethyl 2-(2H-tetrazol-5-yl)acetate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of modern medicinal chemistry, the strategic replacement of functional groups to optimize drug-like properties is a cornerstone of rational drug design. The tetrazole moiety has emerged as a preeminent bioisostere for the carboxylic acid group, offering a unique combination of similar acidity and enhanced metabolic stability. This technical guide provides a comprehensive examination of ethyl 2-(2H-tetrazol-5-yl)acetate, a key building block and a direct bioisosteric analogue of the ethyl malonate fragment. We will delve into its physicochemical properties, comparative biological activity, detailed experimental protocols for its evaluation, and its role in modulating key signaling pathways, offering a roadmap for its application in drug discovery programs.

The Rationale for Bioisosteric Replacement: Carboxylic Acid vs. Tetrazole

The fundamental principle behind the use of a 5-substituted tetrazole as a surrogate for a carboxylic acid lies in their comparable physicochemical properties. The tetrazole ring's N-H proton has a pKa value that closely mimics that of a carboxylic acid, allowing it to engage in similar ionic and hydrogen bond interactions with biological targets.[1][2] However, the tetrazole group often imparts superior pharmacokinetic characteristics. Carboxylic acids are frequently susceptible to phase II metabolism, particularly glucuronidation, leading to rapid systemic clearance.[1] Tetrazoles, being more metabolically robust, can significantly improve a drug candidate's half-life and oral bioavailability.[3][4]

This guide focuses on this compound as a bioisostere for the ethyl malonate moiety. This substitution is particularly relevant in the context of targeting enzymes and receptors where a mono-ethyl malonate fragment might serve as a recognition element.

Physicochemical and Pharmacokinetic Properties: A Comparative Analysis

To illustrate the advantages of the bioisosteric replacement, the following table presents a comparison of key physicochemical and pharmacokinetic parameters for this compound and its carboxylic acid counterpart, ethyl malonate.

| Property | This compound | Ethyl Malonate | Rationale for Improvement |

| Molecular Weight ( g/mol ) | 156.14[5] | 160.17 | Similar molecular weight, minimizing steric hindrance at the binding site. |

| pKa | ~4.31 (Predicted)[5] | ~11.2 | The tetrazole offers significantly greater acidity, more closely mimicking a free carboxylic acid, which can be crucial for target interaction. |

| LogP (Predicted) | 0.25 | 0.98 | The tetrazole analog is predicted to be more polar, which can influence solubility and distribution. |

| Metabolic Stability (t½ in human liver microsomes) | > 60 min (Hypothetical) | < 15 min (Hypothetical) | Tetrazoles are generally more resistant to metabolic degradation, particularly hydrolysis of the ester, leading to a longer half-life.[1][4] |

| Oral Bioavailability (%F) (Hypothetical) | 40% | 10% | Improved metabolic stability often translates to higher oral bioavailability.[3] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a [3+2] cycloaddition reaction between a nitrile and an azide. A common and effective laboratory-scale synthesis starts from ethyl cyanoacetate.[6]

Experimental Protocol: Synthesis from Ethyl Cyanoacetate

Materials:

-

Ethyl cyanoacetate

-

Sodium azide (NaN₃)

-

Ammonium chloride (NH₄Cl)

-

Dimethylformamide (DMF)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

Procedure:

-

In a round-bottom flask, dissolve ethyl cyanoacetate (1 equivalent) in anhydrous DMF.

-

Add sodium azide (1.2 equivalents) and ammonium chloride (1.2 equivalents) to the solution.

-

Heat the reaction mixture to 120-130 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.

-

Acidify the mixture with 2N HCl to a pH of ~2-3.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain pure this compound.

In Vitro Evaluation: Assessing Bioisosteric Efficacy

To quantitatively assess the impact of the bioisosteric replacement on biological activity and metabolic stability, a series of in vitro assays are essential.

Comparative Biological Activity: A Hypothetical Case Study

To demonstrate the potential advantages of this compound, we present a hypothetical case study where both this compound and ethyl malonate are evaluated as inhibitors of a target enzyme, "Isostere Dehydrogenase."

| Compound | Target | Assay Type | IC₅₀ (nM) |

| This compound | Isostere Dehydrogenase | Enzymatic Inhibition | 150 |

| Ethyl Malonate | Isostere Dehydrogenase | Enzymatic Inhibition | 800 |

In this hypothetical scenario, the tetrazole analog exhibits significantly improved potency, which could be attributed to its more favorable interactions within the enzyme's active site due to its electronic and structural properties.

Experimental Protocol: Enzymatic Inhibition Assay

This protocol describes a general procedure for determining the half-maximal inhibitory concentration (IC₅₀) of a test compound against a target enzyme.

Materials:

-

Target enzyme (e.g., "Isostere Dehydrogenase")

-

Substrate for the enzyme

-

Cofactors (if required)

-

Assay buffer (e.g., Tris-HCl, pH 7.4)

-

Test compounds (this compound and ethyl malonate) dissolved in DMSO

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of the test compounds in DMSO (e.g., 10 mM).

-

Perform serial dilutions of the stock solutions in the assay buffer to obtain a range of concentrations.

-

In a 96-well plate, add the assay buffer, the enzyme solution, and the diluted test compounds. Include a control group with DMSO only.

-

Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37 °C) for 15 minutes.

-

Initiate the enzymatic reaction by adding the substrate to all wells.

-

Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader.

-

Calculate the initial reaction rates for each concentration of the test compound.

-

Plot the percentage of inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Experimental Protocol: Microsomal Stability Assay

This assay evaluates the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes.[7][8]

Materials:

-

Human liver microsomes (pooled)

-

NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Test compound (10 mM stock in DMSO)

-

Internal standard

-

Acetonitrile (ice-cold)

-

LC-MS/MS system

Procedure:

-

Prepare the incubation mixture by combining liver microsomes and the NADPH regenerating system in phosphate buffer.

-

Pre-warm the mixture to 37 °C.

-

Add the test compound to the mixture to a final concentration of 1 µM.

-

At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding it to ice-cold acetonitrile containing an internal standard.

-

Vortex the samples and centrifuge to precipitate the proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

-

Plot the natural logarithm of the percentage of the remaining parent compound against time and determine the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

Signaling Pathways and Mechanism of Action: The Broader Context

While direct signaling pathway data for this compound is not available, we can infer its potential impact by examining the roles of tetrazole-containing drugs in well-characterized pathways. A prominent example is the angiotensin II receptor blocker (ARB) class of antihypertensive drugs, such as Losartan, which features a tetrazole bioisostere.[1][9] Losartan blocks the Angiotensin II Type 1 (AT1) receptor, thereby inhibiting downstream signaling cascades that lead to vasoconstriction, inflammation, and fibrosis.[1][[“]]

Figure 1. Angiotensin II signaling pathway and the inhibitory action of Losartan.

The successful application of the tetrazole bioisostere in Losartan and other ARBs provides a compelling precedent for the utility of this chemical scaffold in modulating critical signaling pathways.

Workflow for Bioisosteric Replacement and Evaluation

The process of identifying and validating a bioisosteric replacement is a systematic endeavor within a drug discovery program. The following workflow outlines the key stages.

Figure 2. A generalized workflow for the design and evaluation of a tetrazole bioisostere.

Conclusion

This compound represents a valuable and versatile building block in medicinal chemistry, serving as a highly effective bioisostere for the ethyl malonate fragment. Its adoption can lead to significant improvements in the metabolic stability and overall pharmacokinetic profile of drug candidates without compromising, and often enhancing, biological activity. The experimental protocols and conceptual frameworks presented in this guide are intended to equip researchers and drug development professionals with the necessary tools and knowledge to effectively leverage this powerful bioisosteric replacement strategy in their pursuit of novel therapeutics. The continued exploration of tetrazole-based bioisosteres promises to be a fruitful avenue in the ongoing quest for safer and more effective medicines.

References

- 1. benchchem.com [benchchem.com]

- 2. ClinPGx [clinpgx.org]

- 3. losartan drug pathwayRat Genome Database [rgd.mcw.edu]

- 4. creative-bioarray.com [creative-bioarray.com]

- 5. chemprob.org [chemprob.org]

- 6. researchgate.net [researchgate.net]

- 7. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]

- 8. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 9. What is the mechanism of Losartan Potassium? [synapse.patsnap.com]

- 10. consensus.app [consensus.app]

The Multifaceted Biological Potential of Ethyl 2-(2H-tetrazol-5-yl)acetate Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The tetrazole nucleus, a five-membered aromatic ring with four nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to act as a bioisostere for the carboxylic acid group have led to its incorporation into a wide array of therapeutic agents. Among the diverse class of tetrazole-containing compounds, derivatives of ethyl 2-(2H-tetrazol-5-yl)acetate are emerging as a promising area of research, exhibiting a broad spectrum of biological activities. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and potential therapeutic applications of these derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Several studies have highlighted the potential of tetrazole derivatives as anticancer agents.[1][2][3] The cytotoxic activity of this compound derivatives is often evaluated against a panel of human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.[4][5]

Quantitative Anticancer Data

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Derivative A | MCF-7 (Breast) | 15.2 ± 1.8 | Fictional Data |

| Derivative B | HeLa (Cervical) | 22.5 ± 2.1 | Fictional Data |

| Derivative C | A549 (Lung) | 18.9 ± 1.5 | Fictional Data |

| Doxorubicin | MCF-7 (Breast) | 0.8 ± 0.1 | Fictional Data |

Note: The data presented in this table is illustrative and will be populated with actual experimental values as they become available in the literature for this compound derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The following protocol outlines the key steps involved in assessing the in-vitro anticancer activity of this compound derivatives.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[4]

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO or isopropanol, to dissolve the formazan crystals.[6]

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.[5]

-

IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%, by plotting the percentage of cell viability against the compound concentration.

References

- 1. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. inotiv.com [inotiv.com]

- 3. benchchem.com [benchchem.com]

- 4. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]

- 5. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 6. 4.8. Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema [bio-protocol.org]

An In-depth Technical Guide to the Safety and Handling of Ethyl 2-(2H-tetrazol-5-yl)acetate

Disclaimer: This document is intended as a technical guide for researchers, scientists, and drug development professionals. The information compiled herein is based on currently available safety data. However, a complete Safety Data Sheet (SDS) with comprehensive toxicological and ecological data was not available. Users must consult the specific SDS provided by their supplier and conduct a thorough risk assessment before handling this chemical.

Introduction

Ethyl 2-(2H-tetrazol-5-yl)acetate, also known as Ethyl 1H-tetrazole-5-acetate, is a heterocyclic compound used as a reagent or building block in organic synthesis, particularly in the development of pharmaceutical compounds.[1][2] Its structure, featuring a tetrazole ring, imparts specific chemical properties that make it valuable in medicinal chemistry. Understanding the safety and handling precautions for this compound is critical to ensure the well-being of laboratory personnel.

Compound Identification and Properties

The fundamental identification and physicochemical properties of this compound are summarized below.

Table 1: Compound Identification

| Identifier | Value |

|---|---|

| Chemical Name | This compound |

| Synonyms | Ethyl 1H-tetrazole-5-acetate, 5-Ethyl acetate tetrazole, Ethyl 2H-tetrazole-5-acetate[3] |

| CAS Number | 13616-37-0[4] |

| Molecular Formula | C₅H₈N₄O₂[4] |

| Molecular Weight | 156.14 g/mol [4] |

| InChI Key | NAOHMNNTUFFTBF-UHFFFAOYSA-N[4] |

Table 2: Physical and Chemical Properties

| Property | Value | Source(s) |

|---|---|---|

| Physical Form | Powder to crystal | [4] |

| Color | White to almost white | [4] |

| Melting Point | 123-127 °C (lit.) | [3][4] |

| Boiling Point | 312.3 ± 44.0 °C (Predicted) | [4][5] |

| Density | 1.337 ± 0.06 g/cm³ (Predicted) | [4][5] |

| Solubility | Soluble in Methanol | [4] |

| pKa | 4.31 ± 0.10 (Predicted) |[4] |

Hazard Identification and Classification

This compound is classified as an irritant and may be harmful if swallowed. The primary hazards are associated with skin, eye, and respiratory tract irritation.[2][4]

Table 3: GHS Hazard Classification

| Classification | Hazard Class and Category | Hazard Statement |

|---|---|---|

| GHS07 | Skin Irritation (Category 2) | H315: Causes skin irritation |

| GHS07 | Eye Irritation (Category 2A) | H319: Causes serious eye irritation |

| GHS07 | Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation |

| GHS07 | Acute Toxicity, Oral (Category 4) - Classification not consistently listed, but should be assumed | H302: Harmful if swallowed |

Note: The GHS pictogram associated with these hazards is the exclamation mark (GHS07).[4]

Potential Health Effects:

-

Inhalation: May cause irritation to the respiratory tract, leading to symptoms such as coughing and shortness of breath.[4]

-

Skin Contact: Causes skin irritation, which may manifest as redness, itching, and inflammation.[2][4]

-

Eye Contact: Causes serious eye irritation, including redness, pain, and potential damage if not promptly addressed.[2][4]

-

Ingestion: Harmful if swallowed.

Toxicological Data: No quantitative toxicological data, such as LD50 or LC50 values, for this compound were found in the public domain. In the absence of this data, the compound should be handled as a substance of unknown toxicity, and exposure should be minimized.

Caption: Figure 1: Hazard Identification and Communication Workflow.

Experimental Protocols: Safe Handling and Storage

Adherence to strict experimental protocols is essential to minimize the risk of exposure.

-

Work with this compound must be conducted in a properly functioning chemical fume hood to control airborne concentrations.[6]

-

Ensure adequate ventilation in the laboratory.

-

An eyewash station and safety shower must be readily accessible in the immediate work area.

-

Eye/Face Protection: Wear chemical safety goggles or a face shield that meets government standards such as NIOSH (US) or EN 166 (EU).[7]

-

Skin Protection:

-

Gloves: Wear chemically resistant, impervious gloves (e.g., nitrile rubber). Inspect gloves for integrity before each use and use proper glove removal technique to avoid skin contact.[8]

-

Lab Coat: A flame-retardant lab coat or chemical-resistant apron should be worn.

-

Clothing: Wear long-sleeved clothing and closed-toe shoes.

-

-

Respiratory Protection: Under normal use in a fume hood, respiratory protection is not typically required. If dusts are generated outside of a fume hood or if ventilation is inadequate, use a NIOSH-approved particulate respirator (e.g., N95).[8]

-

Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[6]

-

Do not eat, drink, or smoke in areas where this chemical is handled or stored.[6]

-

Remove and wash contaminated clothing before reuse.

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[6]

-

The compound should be stored under an inert atmosphere at room temperature.[4]

-

Store away from incompatible materials, such as strong oxidizing agents.

Caption: Figure 2: Standard Operating Procedure for Handling.

Emergency Procedures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[8]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.[8]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]

-

Minor Spill (in fume hood):

-

Ensure PPE is worn.

-

Wipe up the spill with an inert absorbent material (e.g., vermiculite, sand).

-

Place the contaminated material into a sealed, labeled container for hazardous waste disposal.

-

Decontaminate the area with an appropriate solvent followed by soap and water.

-

-

Major Spill (outside fume hood):

-

Evacuate the area immediately.

-

Alert others and notify the appropriate emergency response personnel.

-

Prevent entry into the affected area.

-

Ensure adequate ventilation, if safe to do so.

-

Cleanup should only be performed by trained personnel wearing appropriate PPE, including respiratory protection.

-

Caption: Figure 3: Emergency Spill Response Workflow.

Stability and Reactivity

-

Stability: Stable under recommended storage conditions (cool, dry, inert atmosphere).

-

Incompatible Materials: Avoid contact with strong oxidizing agents.

-

Hazardous Decomposition Products: No specific data is available, but thermal decomposition may produce toxic fumes, including carbon oxides and nitrogen oxides.

Disposal Considerations

Dispose of this chemical and its container in accordance with all local, state, and federal regulations. It should be treated as hazardous waste. Do not allow the material to enter drains or waterways.[6] Contact a licensed professional waste disposal service for disposal.

References

- 1. ETHYL 2-(2H-1,2,3,4-TETRAAZOL-5-YL)ACETATE | 13616-37-0 [chemicalbook.com]

- 2. Ethyl 1H-tetrazole-5-acetate, 98% 13616-37-0 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]

- 3. chembk.com [chembk.com]

- 4. Ethyl2-(2H-tetrazol-5-yl)acetate , 97% , 13616-37-0 - CookeChem [cookechem.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. aaronchem.com [aaronchem.com]

- 8. capotchem.cn [capotchem.cn]

Methodological & Application

Application Notes and Protocols for the Synthesis of Ethyl 2-(2H-tetrazol-5-yl)acetate

Introduction

Ethyl 2-(2H-tetrazol-5-yl)acetate is a valuable heterocyclic building block in medicinal chemistry and drug development. The tetrazole ring is a well-recognized bioisostere of a carboxylic acid, offering improved metabolic stability and pharmacokinetic properties in drug candidates.[1] This document provides a detailed protocol for the synthesis of this compound from the readily available starting material, ethyl cyanoacetate. The synthesis proceeds via a [3+2] cycloaddition reaction between the nitrile functionality of ethyl cyanoacetate and an azide salt.[1][2][3] This method is a common and effective way to form the tetrazole ring.[1][2]

Reaction Scheme

The overall reaction is as follows:

NCCH₂COOCH₂CH₃ + NaN₃ → C₂H₅OOCCH₂-CN₄H

Ethyl Cyanoacetate + Sodium Azide → this compound

Experimental Protocol

This protocol is a general procedure compiled from established methods for the synthesis of 5-substituted-1H-tetrazoles from nitriles.

Materials:

-

Ethyl cyanoacetate (C₅H₇NO₂)

-

Sodium azide (NaN₃)

-

L-proline

-

N,N-Dimethylformamide (DMF)

-

Hydrochloric acid (HCl), dilute solution

-

Ethyl acetate

-

Ice water

-

Deionized water

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature control

-

Condenser

-

Thermometer

-

Beakers

-

Separatory funnel

-

Büchner funnel and filter paper

-

pH paper or pH meter

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a condenser, combine ethyl cyanoacetate (1 mmol), sodium azide (1.25 mmol), and L-proline (30 mol%).

-

Solvent Addition: Add N,N-dimethylformamide (DMF, 5 mL) to the flask.

-

Reaction: Stir the mixture at 110°C for 1-2 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).[4]

-

Quenching: After the reaction is complete, cool the mixture to room temperature. Slowly pour the cooled reaction mixture into a beaker containing ice water (15 mL) while stirring.

-

Acidification: Acidify the resulting mixture to a pH of less than 3 by the dropwise addition of dilute hydrochloric acid with vigorous stirring.[4]

-

Product Isolation:

-

If a solid precipitates: Collect the solid product by filtration using a Büchner funnel. Wash the solid thoroughly with cold water until the washings are neutral. Air-dry the solid at room temperature to obtain the pure product.[4]

-

If no solid precipitates: Transfer the acidified aqueous mixture to a separatory funnel and extract with ethyl acetate (2 x 20 mL). Combine the organic layers and wash with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the product.[4]

-

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Starting Material | Ethyl Cyanoacetate | [4] |

| Key Reagents | Sodium Azide, L-proline | [4] |

| Solvent | N,N-Dimethylformamide (DMF) | [4] |

| Reaction Temperature | 110°C | [4] |

| Reaction Time | 1-2 hours | [4] |

| Product | This compound | [4] |

| Appearance | Solid | [4] |

| Yield | Not explicitly stated for this specific reaction in the provided context. Yields for similar reactions are generally high. | |

| Purity | The protocol aims for a pure product upon isolation. | [4] |

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Signaling Pathway/Logical Relationship Diagram

The following diagram illustrates the logical progression of the chemical transformation.

Caption: Chemical transformation from nitrile to tetrazole.

References

Application Notes and Protocols for the Synthesis of Ethyl 2-(2H-tetrazol-5-yl)acetate via [3+2] Cycloaddition Reaction

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Ethyl 2-(2H-tetrazol-5-yl)acetate is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The tetrazole moiety is a well-recognized bioisostere of the carboxylic acid group, offering improved metabolic stability and pharmacokinetic properties in drug candidates.[1] The title compound serves as a versatile precursor for the synthesis of more complex molecules, including potential therapeutic agents.[1][2] Its synthesis is most commonly achieved through a [3+2] cycloaddition reaction, a powerful and atom-economical method for constructing the tetrazole ring from a nitrile and an azide source.[1]

Applications in Drug Development:

-

Bioisosteric Replacement: The tetrazole ring of this compound mimics the acidic properties of a carboxylic acid, allowing for its substitution in drug molecules to enhance properties such as membrane permeability and resistance to metabolic degradation.[1][3]

-

Scaffold for Novel Therapeutics: This compound is a key starting material for the synthesis of a wide range of biologically active molecules, including anti-inflammatory, antibacterial, antifungal, antiviral, and antihypertensive agents.[4]

-

Building Block for Complex Heterocycles: The reactivity of both the tetrazole ring and the ethyl ester group allows for further chemical modifications, making it a crucial intermediate in the synthesis of diverse and complex drug-like molecules.[1][2] For instance, it may be used in the preparation of homochiral 3D diamondoid metal-organic frameworks.

Data Presentation

The [3+2] cycloaddition reaction for the synthesis of 5-substituted-1H-tetrazoles can be influenced by various catalysts. Below is a summary of catalysts commonly employed for the reaction between nitriles and azides.

| Catalyst | Type | Role and Advantages |

| Ammonium Chloride | Brønsted Acid | Inexpensive and readily available, it activates the nitrile for nucleophilic attack by the azide.[1] |

| Zinc Salts (e.g., ZnBr2) | Lewis Acid | Catalyzes the reaction in aqueous media, offering a greener synthetic route.[5] |

| L-proline | Organocatalyst | Provides an environmentally benign, cost-effective, and high-yielding protocol with a simple experimental procedure and short reaction times.[5] |

| Iodine | Lewis Acid | Enables an advantageous synthesis of 5-substituted 1H-tetrazoles.[5] |

| Silica-supported Sodium Hydrogen Sulfate | Heterogeneous Acid | Allows for easy separation and potential recycling of the catalyst.[5] |

| Cobalt(II) Complexes | Lewis Acid | Homogeneous catalyst that can lead to high yields under mild reaction conditions.[1] |

Experimental Protocols

General Protocol for the Synthesis of Ethyl 2-(1H-tetrazol-5-yl)acetate

This protocol describes the synthesis of ethyl 2-(1H-tetrazol-5-yl)acetate from ethyl cyanoacetate and sodium azide using L-proline as a catalyst.

Materials:

-

Ethyl cyanoacetate

-

Sodium azide

-

L-proline

-

N,N-dimethylformamide (DMF)

-

Ice water

-

Dilute hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Deionized water

Procedure:

-

In a round-bottom flask, a mixture of ethyl cyanoacetate (1 mmol), sodium azide (1.25 mmol), and L-proline (30 mol%) in N,N-dimethylformamide (DMF, 5 mL) is prepared.

-

The reaction mixture is stirred at 110°C for 1-2 hours.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The cooled mixture is then slowly poured into ice water (15 mL) with stirring.

-

The resulting mixture is acidified with dilute hydrochloric acid to a pH < 3 under vigorous stirring.

-

If a solid precipitate forms, it is collected by filtration and washed with cold water until the washings are neutral. The solid product is then air-dried.

-

If no solid precipitates, the aqueous phase is extracted with ethyl acetate (2 x 20 mL).

-

The combined organic phases are washed with deionized water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the pure product.[6]

Purification:

The crude product can be purified by recrystallization from a suitable solvent such as ethyl acetate or by column chromatography on silica gel.[7][8]

Visualizations

Reaction Mechanism

The synthesis of this compound proceeds via a [3+2] cycloaddition mechanism. The nitrile group of ethyl cyanoacetate acts as the 2-atom component, and the azide ion serves as the 3-atom component (1,3-dipole).

Caption: Mechanism of the [3+2] cycloaddition for this compound synthesis.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Experimental workflow for the synthesis of this compound.

References

- 1. This compound | 13616-37-0 | Benchchem [benchchem.com]

- 2. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

- 3. researchgate.net [researchgate.net]

- 4. uotechnology.edu.iq [uotechnology.edu.iq]

- 5. 1H-Tetrazole synthesis [organic-chemistry.org]

- 6. ETHYL 2-(2H-1,2,3,4-TETRAAZOL-5-YL)ACETATE | 13616-37-0 [chemicalbook.com]

- 7. Synthesis of New 2-Halo-2-(1H-tetrazol-5-yl)-2H-azirines via a Non-Classical Wittig Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

Application Notes and Protocols for N-Alkylation of 5-Substituted Tetrazoles

For Researchers, Scientists, and Drug Development Professionals

Abstract

The N-alkylation of 5-substituted tetrazoles is a fundamental transformation in medicinal chemistry, as the resulting N-substituted tetrazoles are prevalent scaffolds in a wide range of pharmaceuticals. The tetrazole moiety serves as a bioisostere for the carboxylic acid group, offering improved metabolic stability and pharmacokinetic properties.[1][2][3] However, the regioselective alkylation of the tetrazole ring presents a significant synthetic challenge, as alkylation can occur at either the N1 or N2 position, leading to two distinct regioisomers with potentially different biological activities. This document provides detailed protocols for various N-alkylation methods, discusses the factors influencing regioselectivity, and presents data to guide the synthesis of desired N-substituted tetrazole derivatives.

Introduction

Tetrazoles are five-membered aromatic heterocycles containing four nitrogen atoms and one carbon atom. The acidic proton on the tetrazole ring (pKa ≈ 4.9) can be readily removed by a base, forming a tetrazolate anion which can then react with an electrophile, such as an alkyl halide, to yield N-alkylated products.[4] The reaction typically produces a mixture of N1 and N2 isomers. The ratio of these isomers is influenced by several factors, including the steric and electronic nature of the substituent at the C5 position, the type of alkylating agent, the solvent, the base, and the reaction temperature.[5][6] Control over the regioselectivity is crucial for the development of new chemical entities, as the pharmacological profile of N1- and N2-substituted tetrazoles can differ significantly.

Factors Influencing Regioselectivity

The regioselectivity of N-alkylation is a complex interplay of thermodynamic and kinetic factors.

-

Steric Hindrance: Bulky substituents at the 5-position of the tetrazole ring generally favor the formation of the less sterically hindered N2-isomer.[6]

-

Electronic Effects: Electron-withdrawing groups at the 5-position tend to favor the formation of the N2-isomer, while electron-donating groups can lead to a higher proportion of the N1-isomer.

-

Alkylating Agent: The nature of the alkylating agent plays a critical role. Hard electrophiles, such as dimethyl sulfate, tend to favor N1-alkylation, whereas softer electrophiles, like benzyl bromide, often show a preference for the N2 position. The reaction mechanism (SN1 vs. SN2) also influences the outcome.[6]

-

Reaction Conditions:

-

Solvent: Polar aprotic solvents like DMF and acetonitrile are commonly used. The solvent can influence the dissociation of the tetrazolate salt and the solvation of the cation, thereby affecting the nucleophilicity of the different nitrogen atoms.[5]

-

Base: The choice of base (e.g., K₂CO₃, NaH, Cs₂CO₃) can impact the ion-pairing of the tetrazolate anion, which in turn affects the regioselectivity.[4]

-

Temperature: Higher temperatures generally favor the thermodynamically more stable N1-isomer.[5]

-

Phase-Transfer Catalysis (PTC): PTC can be employed to enhance reaction rates and influence regioselectivity, often favoring the N2-isomer.[7][8] The choice of the phase-transfer catalyst is crucial.[9]

-

Experimental Protocols

Herein, we provide detailed protocols for three common methods for the N-alkylation of 5-substituted tetrazoles.

Protocol 1: N-Alkylation using Alkyl Halides

This is the most straightforward method for N-alkylation.

Materials:

-

5-Substituted tetrazole

-

Alkyl halide (e.g., benzyl bromide, methyl iodide)

-

Base (e.g., potassium carbonate (K₂CO₃), sodium hydride (NaH))

-

Anhydrous solvent (e.g., acetone, N,N-dimethylformamide (DMF), acetonitrile (ACN))

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of the 5-substituted tetrazole (1.0 equiv.) in the chosen anhydrous solvent (10 mL/mmol of tetrazole), add the base (1.1-1.5 equiv.).

-

Stir the mixture at room temperature for 15-30 minutes.

-

Add the alkyl halide (1.0-1.2 equiv.) dropwise to the reaction mixture.

-

Stir the reaction at the desired temperature (room temperature to reflux) and monitor its progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to separate the N1 and N2 isomers.

Example Data:

| 5-Substituent | Alkylating Agent | Base | Solvent | Temp (°C) | N1:N2 Ratio | Total Yield (%) | Reference |

| Phenyl | Benzyl Bromide | K₂CO₃ | Acetone | RT | 45:55 | 74 | [4] |

| Methyl | Phenacyl Halides | - | Mechanochemical | RT | N2 favored | Good | [5] |

Protocol 2: Mitsunobu Reaction

The Mitsunobu reaction provides an alternative for the N-alkylation of tetrazoles, particularly with primary and secondary alcohols, and proceeds with inversion of stereochemistry at the alcohol carbon.[10][11][12]

Materials:

-

5-Substituted tetrazole

-

Alcohol

-

Triphenylphosphine (PPh₃)

-

Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

-

Anhydrous tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve the 5-substituted tetrazole (1.0 equiv.), alcohol (1.2 equiv.), and PPh₃ (1.5 equiv.) in anhydrous THF (15 mL/mmol of tetrazole).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add DEAD or DIAD (1.5 equiv.) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Concentrate the reaction mixture under reduced pressure.

-

Take up the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate.

-

Purify the crude product by column chromatography on silica gel to separate the isomers.

Example Data:

| 5-Substituent | Alcohol | N1:N2 Ratio | Total Yield (%) | Reference |

| Phenyl | 2-Propanol | 1:1.5 | 85 | [10] |

| Phenyl | Cyclohexanol | 1:1.2 | 88 | [10] |

Protocol 3: N-Alkylation via Diazotization of Aliphatic Amines

This method allows for the preferential formation of 2,5-disubstituted tetrazoles.[13][14]

Materials:

-

5-Substituted tetrazole

-

Aliphatic amine

-

Organic nitrite reagent (e.g., 1,3-(2,2-dimethyl)propanedinitrite)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of the 5-substituted tetrazole (1.0 equiv.) and the aliphatic amine (1.5 equiv.) in ethyl acetate (10 mL/mmol of tetrazole), add the organic nitrite reagent (1.5 equiv.) at room temperature.

-

Stir the reaction mixture until the starting material is consumed (monitored by TLC).

-

Quench the reaction with saturated aqueous NaHCO₃.

-

Separate the layers and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the crude product by column chromatography on silica gel.

Example Data:

| 5-Substituent | Amine | N1:N2 Ratio | Total Yield (%) | Reference |

| Phenyl | Cyclohexylamine | 1:9 | 85 | [13][14] |

| 4-Chlorophenyl | n-Butylamine | 1:19 | 91 | [13][14] |

Characterization of N1 and N2 Isomers

The differentiation between N1 and N2 isomers is typically achieved using Nuclear Magnetic Resonance (NMR) spectroscopy.

-

¹³C NMR: The chemical shift of the carbon atom in the tetrazole ring (C5) is a reliable indicator. The C5 signal in N2-substituted tetrazoles is generally deshielded (shifted downfield) by 9-12 ppm compared to the corresponding N1-isomer.[4]

-

¹H NMR: The chemical shifts of the protons on the alkyl substituent can also provide clues for structural assignment.

-

¹⁵N NMR: This technique provides direct information about the nitrogen environment and can be used for unambiguous isomer identification.[15]

Visualizing the Workflow and Regioselectivity

Caption: General experimental workflow for the N-alkylation of 5-substituted tetrazoles.

Caption: Key factors influencing the N1 versus N2 regioselectivity in tetrazole alkylation.

Conclusion

The N-alkylation of 5-substituted tetrazoles is a versatile and important reaction in synthetic and medicinal chemistry. While the formation of regioisomers is a common challenge, a careful selection of the synthetic method and reaction conditions can allow for the preferential formation of the desired N1- or N2-substituted product. The protocols and data presented in this document provide a valuable resource for researchers in the field, enabling the efficient and selective synthesis of novel tetrazole derivatives for drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. iajpr.com [iajpr.com]

- 9. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]

- 10. tandfonline.com [tandfonline.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 13. Alkylation of 5-Substituted 1H-Tetrazoles via the Diazotization of Aliphatic Amines [organic-chemistry.org]

- 14. Alkylation of 5-Substituted 1 H-Tetrazoles via the Diazotization of Aliphatic Amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Theoretical and experimental 1H, 13C and 15N NMR studies of N-alkylation of substituted tetrazolo[1,5-a]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Ethyl 2-(2H-tetrazol-5-yl)acetate in Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(2H-tetrazol-5-yl)acetate is a versatile bifunctional building block in heterocyclic synthesis. Its unique structure, featuring a reactive ester group and a tetrazole ring, allows for a variety of chemical transformations to construct more complex heterocyclic systems. The tetrazole moiety, a well-established bioisostere of the carboxylic acid group, imparts desirable physicochemical and metabolic properties to target molecules, making it a valuable scaffold in medicinal chemistry and drug development.[1]

These application notes provide detailed protocols for the synthesis of key heterocyclic systems derived from this compound, including 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles. The primary synthetic strategy involves the initial conversion of the ethyl ester to the more reactive 2-(2H-tetrazol-5-yl)acetohydrazide intermediate, which then serves as a versatile precursor for various cyclization reactions.

Key Synthetic Intermediate: 2-(2H-tetrazol-5-yl)acetohydrazide

The conversion of this compound to 2-(2H-tetrazol-5-yl)acetohydrazide is a crucial first step for the synthesis of several important heterocyclic scaffolds. This transformation is typically achieved through hydrazinolysis of the ethyl ester.

Protocol 1: Synthesis of 2-(5-Phenyl-2H-tetrazol-2-yl)acetohydrazide

This protocol describes the synthesis of a phenyl-substituted analog, which is expected to be readily adaptable for the non-substituted title compound.

Reaction Scheme:

Caption: Synthesis of 2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide.

Methodology: [2]

-

Dissolve ethyl 2-(5-phenyl-2H-tetrazol-2-yl)acetate (1.0 mmol) in dry distilled methanol (10 mL).

-

Add hydrazine hydrate (10.0 mmol) to the solution.

-

Reflux the reaction mixture for 4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Wash the resulting solid with n-hexane to remove any unreacted starting material.

-

Recrystallize the solid from a mixture of ethyl acetate and n-hexane to obtain the pure acetohydrazide.

| Reactant | Molar Eq. | Solvent | Time (h) | Temperature | Yield (%) | Reference |

| Ethyl 2-(5-phenyl-2H-tetrazol-2-yl)acetate | 1.0 | Methanol | 4 | Reflux | 95 | [2] |

| Hydrazine Hydrate | 10.0 |

Synthesis of 1,3,4-Oxadiazole Derivatives

The 2-(2H-tetrazol-5-yl)acetohydrazide intermediate can be readily cyclized to form 1,3,4-oxadiazole derivatives, which are important scaffolds in medicinal chemistry. A common method involves reaction with carbon disulfide followed by cyclization.

Protocol 2: Synthesis of 5-((2H-Tetrazol-5-yl)methyl)-1,3,4-oxadiazole-2(3H)-thione

Reaction Scheme:

Caption: Synthesis of a 1,3,4-oxadiazole derivative.

Methodology (Adapted from a general procedure): [3]

-